2,6-Difluoro-3-hydroxybenzonitrile
Overview
Description
2,6-Difluoro-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H3F2NO and a molecular weight of 155.1 g/mol . It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a nitrile group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Difluoro-3-hydroxybenzonitrile can be synthesized from commercially available 2,6-difluoro-3-methoxybenzonitrile. The synthesis involves the following steps :
Stage 1: 2,6-difluoro-3-methoxybenzonitrile is dissolved in dichloromethane (DCM) at 0°C.
Stage 2: Boron tribromide (BBr3) solution (1.0 M in DCM) is added dropwise to the stirred solution.
Stage 3: The reaction mixture is warmed to room temperature and stirred for 5 days.
Stage 4: The reaction mixture is poured into water, separated, and extracted with DCM.
Stage 5: The extracts are washed with water, dried, and the desired compound is obtained as a cream solid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-3-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include carbonyl compounds.
Reduction Reactions: Products include compounds with reduced hydroxyl groups.
Scientific Research Applications
2,6-Difluoro-3-hydroxybenzonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding to target molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- 2,6-Difluoro-4-hydroxybenzonitrile
- 3-Fluoro-4-hydroxybenzonitrile
- 2-Hydroxybenzonitrile
Comparison: 2,6-Difluoro-3-hydroxybenzonitrile is unique due to the specific positioning of the fluorine atoms and the hydroxyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
2,6-difluoro-3-hydroxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFQTXFMBOXKBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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